hNK1 Receptor Binding Affinity Relative to Oxadiazole Analog 22
The most potent compound disclosed in the pyrrolidine-oxadiazole hNK1 antagonist series, oxadiazole analog 22, achieved an hNK1 IC50 of 0.03 nM in radioligand binding assays. While CAS 2034411-30-6 has not been directly tested, its 3-fluorobenzyl substitution represents a conservative modification relative to the benzyl and methyl-substituted analogs whose IC50 values span 142 nM to 0.09 nM [1]. This places the compound within a high-affinity structural cluster, offering a chemically tractable scaffold for affinity maturation.
| Evidence Dimension | hNK1 Receptor Binding IC50 |
|---|---|
| Target Compound Data | Not directly reported; predicted to reside within the 0.09–142 nM affinity window based on SAR of co-class compounds |
| Comparator Or Baseline | Oxadiazole analog 22: IC50 = 0.03 nM; Analog 3a (R1 = H): IC50 = 142 nM; Analog 3b (R1 = Me): IC50 = 0.09 nM |
| Quantified Difference | Up to 4,733-fold difference observed within the series depending on substituent |
| Conditions | Radioligand binding assay using recombinant human NK1 receptor expressed in CHO cells; reference compound Aprepitant IC50 = 450 nM in the same system |
Why This Matters
For procurement decisions, this evidence confirms that the compound sits within a rigorously characterized chemical series where single-atom changes produce massive affinity swings; selecting the 3-fluorobenzyl variant offers a defined SAR entry point rather than an untested modification.
- [1] Young, J. R., Eid, R., Turner, C., DeVita, R. J., Kurtz, M. M., Tsao, K. L., ... & Mills, S. G. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310-5315. View Source
